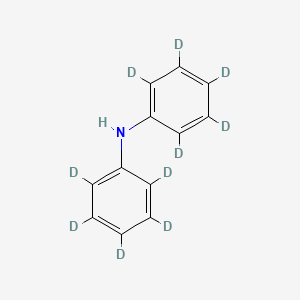

Diphenyl-D10-amine

Description

Significance of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. studysmarter.co.uk This substitution creates a "tagged" molecule that, while behaving almost identically to its unlabeled counterpart in chemical reactions, can be distinguished using various analytical methods. creative-proteomics.comcernobioscience.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is fundamental in advanced chemical research. cernobioscience.comsymeres.com

This method allows scientists to trace the journey of molecules through complex biological, chemical, or environmental systems. creative-proteomics.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful for detecting these isotopic labels. wikipedia.orgmusechem.com In mass spectrometry, the difference in mass between the labeled and unlabeled compound allows for precise quantification, a technique known as isotope dilution. cernobioscience.com In NMR spectroscopy, the presence of deuterium instead of hydrogen alters the spectrum, providing detailed structural information and simplifying complex spectra. studymind.co.ukcapes.gov.br Isotopic labeling is indispensable for a wide range of applications, including the study of metabolic pathways, drug development, and the elucidation of reaction mechanisms. studysmarter.co.uksymeres.commusechem.com

Role of Deuterated Aromatic Amines in Mechanistic and Synthetic Investigations

Deuterated aromatic amines are a specific class of isotopically labeled compounds with significant utility in research. Aromatic amines are present in many pharmaceuticals and industrial chemicals, making the study of their behavior crucial. nih.gov Introducing deuterium into the aromatic rings or at other specific positions allows researchers to conduct detailed investigations. nih.gov

One key application is in mechanistic studies, where the replacement of hydrogen with deuterium can slow down a reaction if the C-H bond is broken in the rate-determining step. symeres.com This phenomenon, known as the kinetic isotope effect (KIE), provides powerful evidence for a proposed reaction mechanism. numberanalytics.comd-nb.info Furthermore, deuterated aromatic amines are vital in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com By tracking the deuterated drug or its metabolites, scientists can gain a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. cernobioscience.com In synthetic chemistry, deuterated amines serve as building blocks for more complex deuterated molecules. researchgate.netrsc.org They are also widely used as internal standards for quantitative analysis, particularly in chromatography-mass spectrometry, to ensure accuracy and precision. lsu.edu

Current Research Landscape and Scholarly Imperatives for Diphenyl-D10-amine Studies

This compound, where all ten hydrogen atoms on the two phenyl rings are replaced with deuterium, is a compound of significant interest. Its primary and most established role is as an internal standard for the quantification of its non-deuterated analog, diphenylamine (B1679370). isotope.com Diphenylamine is used as an antioxidant, a stabilizer in industrial products, and was formerly used as a pesticide, leading to its presence as an environmental contaminant. wikipedia.orgnoaa.gov The use of this compound enables highly accurate measurement of diphenylamine levels in environmental samples via isotope dilution mass spectrometry. lsu.eduisotope.com

Beyond its use as an analytical standard, this compound serves as a tool in materials science and physical chemistry. For instance, single crystals of this compound have been used as a host matrix to study the properties of guest molecules, like normal diphenylamine, using techniques such as electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) spectroscopy. aip.org These studies provide deep insights into molecular conformation and spin distribution in the solid state. aip.org Further research is imperative to explore its potential in elucidating the mechanisms of antioxidant action, as diphenylamine itself is a known antioxidant. wikipedia.orgresearchgate.net Studying the kinetic isotope effects in its reactions could clarify how it neutralizes free radicals, contributing to the design of more effective stabilizing agents for polymers and other materials. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBHHRLKUKUOEG-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the analysis of deuterated compounds like Diphenyl-D10-amine. It provides invaluable insights into the molecular structure, isotopic purity, and dynamic processes.

Quantitative NMR (qNMR) for Isotopic Enrichment and Purity Assessment

Quantitative NMR (qNMR) is a powerful, non-destructive method for determining the purity and concentration of chemical substances. fujifilm.com Unlike chromatographic techniques, qNMR is a primary ratio method where the signal intensity is directly proportional to the number of nuclei. fujifilm.comsigmaaldrich.com This characteristic allows for the accurate determination of the mass fraction of an analyte by using a certified reference material (CRM) as an internal standard. fujifilm.com

In the context of this compound, qNMR is crucial for verifying its isotopic enrichment and assessing its chemical purity. The process involves comparing the integral of a signal from the analyte with that of a known amount of a calibration standard. ox.ac.uk For accurate results, it is essential to use a calibrant that is chemically inert, soluble in the chosen solvent, has low volatility, and does not have excessively long T1 relaxation times. ox.ac.uk The uncertainty in qNMR measurements primarily stems from the weighing of the sample and the purity of the reference standard. nih.gov High-performance qNMR (HP-qNMR) can achieve highly accurate purity values with uncertainties of less than 0.1%. sigmaaldrich.com

The purity of a sample can be determined using the internal standard method, which allows for the simultaneous identification and quantification of impurities. nih.gov The following table outlines the key parameters for a typical qNMR experiment for purity assessment.

| Parameter | Description | Importance |

| Analyte | The compound of interest (e.g., this compound). | The subject of the purity or concentration measurement. |

| Internal Standard | A certified reference material with a known purity and concentration. fujifilm.com | Provides a reference signal for quantitative comparison. |

| Solvent | A deuterated solvent that dissolves both the analyte and the internal standard. | Ensures a homogeneous solution for accurate NMR measurements. |

| Pulse Sequence | A standard 1H NMR pulse sequence is typically sufficient. | Excites the nuclei to generate the NMR signal. |

| Relaxation Delay (d1) | The time allowed for the nuclei to return to equilibrium between pulses. | Must be sufficiently long (typically 5-7 times the longest T1) to ensure full relaxation and accurate integration. |

| Number of Scans (ns) | The number of times the experiment is repeated and averaged. | A higher number of scans improves the signal-to-noise ratio, which is crucial for accurate integration. ox.ac.uk |

Deuterium (B1214612) NMR Spectroscopy for Structural Dynamics and Reaction Monitoring

Deuterium (²H) NMR spectroscopy is a specialized technique that directly probes the deuterium nuclei within a molecule. It is a versatile tool for monitoring reaction kinetics and studying structural dynamics. rsc.org The replacement of hydrogen with deuterium alters the dynamic state of a molecule, which in turn modifies the electronic structure and the magnetic shielding of nearby nuclei. researchgate.net

In the study of this compound, ²H NMR can be used to monitor the progress of reactions involving the deuterated phenyl groups. Time-resolved ²H NMR spectroscopy allows for the acquisition of kinetic information for various reactions. rsc.org This technique is particularly useful for studying kinetic isotope effects, where the rate of a reaction is altered by isotopic substitution. Dynamic NMR (DNMR) spectroscopy, in the presence of kinetic hydrogen/deuterium isotope effects, provides insights into reversible chemical exchange processes. fu-berlin.de

The chemical shifts in ¹³C NMR spectra are also sensitive to deuterium substitution, an effect known as the deuterium isotope effect on ¹³C chemical shifts. researchgate.net These shifts, denoted as nΔC(D) = δC(H) − δC(D), where 'n' is the number of bonds separating the carbon and deuterium atoms, can be used to probe the electronic structure and conformation of molecules. researchgate.net

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is an indispensable tool for the isotopic analysis of deuterated compounds, offering high sensitivity and the ability to determine molecular weight and isotopic distribution with great precision.

High-Resolution Mass Spectrometry in Mechanistic and Environmental Tracing

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of elemental compositions. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. In recent years, HRMS, particularly when coupled with liquid chromatography (LC), has become a powerful tool in environmental sciences for both targeted and untargeted analysis of organic pollutants. nih.gov

For this compound, HRMS is employed to confirm its molecular formula and isotopic enrichment. The high mass accuracy of instruments like the Orbitrap allows for the unambiguous identification of the deuterated compound. lcms.czazurewebsites.net In environmental tracing studies, HRMS can be used to track the fate of this compound and its transformation products in various environmental matrices. nih.gov The ability to perform retrospective analysis on HRMS data allows for the investigation of previously un-targeted compounds without the need for re-analysis. nih.gov

A study on emerging aromatic amines in e-waste recycling utilized isotope-labeled standards, including diphenylamine-d10, for accurate quantification. regulations.gov This highlights the importance of deuterated standards in environmental monitoring.

Isotope Ratio Mass Spectrometry for Environmental Fate Elucidation

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. While more commonly used for stable isotopes like ¹³C, ¹⁵N, and ¹⁸O, it can also be applied to deuterium. In the context of environmental fate studies, IRMS can provide valuable information on the origin and transformation pathways of pollutants. shoko-sc.co.jp

By analyzing the isotopic signature of this compound and its degradation products, researchers can gain insights into the biogeochemical processes affecting its distribution and persistence in the environment. Isotope dilution mass spectrometry (IDMS) is a quantitative technique that utilizes isotopically labeled compounds, such as this compound, as internal standards to correct for analyte losses during sample preparation and analysis. epa.gov This method is widely used in environmental analysis for the accurate quantification of organic pollutants in complex matrices like water and soil. accustandard.comepa.gov

Mechanistic Investigations and Kinetic Studies Via Deuterium Labeling

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. libretexts.orgwikipedia.org This effect is particularly pronounced when a bond to the isotope is broken or formed in the rate-determining step of the reaction, known as a primary KIE. dalalinstitute.com For deuterium-labeled compounds like Diphenyl-D10-amine, the KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). A kH/kD value significantly greater than 1 indicates that the C-H (or N-H) bond is cleaved in the rate-limiting step. libretexts.org

In the context of amine chemistry, KIE studies have been instrumental. For instance, in the inhibited autoxidation of styrene, the use of diphenylamine (B1679370) with deuterium (B1214612) substitution on the amino hydrogen resulted in a significant kinetic isotope effect (kH/kD ≈ 3–4), demonstrating that the primary inhibition reaction involves the abstraction of this amino hydrogen. cdnsciencepub.com Similarly, in ruthenium-catalyzed deaminative coupling reactions, the treatment of aniline-d7 (B85245) with 4-methoxybenzylamine (B45378) led to a product with significant deuterium incorporation, providing evidence for the reaction pathway. marquette.edu These examples highlight how KIEs serve as a crucial tool for elucidating the mechanistic details of reactions involving aromatic amines.

Table 1: Kinetic Isotope Effects in Amine Reactions

| Reaction | Deuterated Substrate | kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Inhibited Autoxidation of Styrene | Diphenylamine (N-D) | ~3-4 | N-H bond abstraction is rate-determining. | cdnsciencepub.comcdnsciencepub.com |

| Ruthenium-Catalyzed Deaminative Coupling | Aniline-d7 | - | C-N bond activation and deuterium incorporation observed. | marquette.edu |

| Iron-Catalyzed Dehydrogenation of Amines | Deuterated Amines | Large KIE | Hydride transfer from the alpha-carbon is rate-limiting. | acs.org |

Deuterium Scrambling Studies in Complex Reaction Pathways

Deuterium scrambling, the distribution of deuterium atoms among various positions in a reactant or product molecule during a reaction, can provide valuable information about reversible reaction steps and the formation of symmetric intermediates. The absence of scrambling often indicates a direct, irreversible pathway, while extensive scrambling suggests the presence of equilibrium processes or intermediates that allow for the migration of deuterium atoms. rsc.orgwikipedia.org

For example, in a chromium-catalyzed dehydrocoupling reaction of a borane-dimethylamine adduct, significant H/D scrambling was observed, which was explained by the energy differences in deuterated intermediates along the proposed reaction pathway. rsc.org In contrast, studies on various multicomponent reactions using deuterated aldehydes have shown no deuterium scrambling in the final products, indicating that the reaction proceeds without reversible C-H bond cleavage at the labeled position. beilstein-journals.org In the context of palladium-catalyzed reactions, deuterium scrambling studies have been used to understand processes like β-hydride elimination and reinsertion, which are key steps in many catalytic cycles. acs.org The investigation of deuterium scrambling in reactions involving this compound can thus reveal the reversibility of C-H or N-H bond activation steps and provide evidence for or against certain intermediates.

Mechanistic Role of Deuterated Aromatic Amines in Organic Transformations

Deuterated aromatic amines, including this compound, play a crucial role in understanding the mechanisms of various organic transformations such as C-N bond formation, dehydrogenation, and catalytic coupling reactions. marquette.eduacs.orgdiva-portal.org The isotopic label serves as a probe to track the fate of the amine's hydrogen and carbon atoms throughout the reaction sequence.

In ruthenium-catalyzed deaminative coupling reactions, the use of deuterated aniline (B41778) helped to trace the pathway of deuterium incorporation into the product, supporting a proposed mechanistic scheme involving C-N bond activation. marquette.edu Similarly, in iron-catalyzed dehydrogenation of amines, experiments with deuterated substrates demonstrated a stepwise mechanism involving a rate-limiting hydride transfer from the alpha-carbon of the amine to the iron center. acs.org Furthermore, mechanistic studies on palladium-catalyzed amination of allylic alcohols have utilized kinetic isotope effects to show that both O-H and C-O bond cleavages are involved in the rate-determining steps. diva-portal.org These studies underscore the importance of using deuterated aromatic amines to gain a detailed understanding of complex catalytic cycles.

Table 2: Mechanistic Insights from Deuterated Aromatic Amines

| Transformation | Deuterated Amine Used | Key Finding | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Deaminative Coupling | Aniline-d7 | Traced deuterium incorporation, supporting the proposed mechanism. | marquette.edu |

| Iron-Catalyzed Dehydrogenation | General Deuterated Amines | Revealed a stepwise mechanism with rate-limiting hydride transfer. | acs.org |

| Palladium-Catalyzed Amination of Allylic Alcohols | Not specified | Showed that both O-H and C-O bond cleavages are rate-determining. | diva-portal.org |

| Base-Mediated Deuteration | Indoles, Pyrroles | Demonstrated a method for high deuterium incorporation. | acs.org |

Influence of Isotopic Substitution on Reaction Kinetics and Selectivity

The substitution of hydrogen with deuterium in this compound can significantly influence both the kinetics and, in some cases, the selectivity of a reaction. The primary kinetic isotope effect, as discussed earlier, directly impacts the reaction rate when the labeled bond is broken in the rate-determining step. marquette.edurice.edu A slower reaction rate is generally observed for the deuterated compound due to the higher activation energy required to break the stronger C-D or N-D bond compared to the corresponding C-H or N-H bond. libretexts.org

This rate difference can be exploited to control reaction outcomes. For example, if a substrate can undergo two competing reactions, one with a significant KIE and one without, deuteration can slow down the first reaction, thereby favoring the second. This can lead to a change in the product distribution and an increase in the selectivity for the product of the non-isotope-sensitive pathway. While primary KIEs are more common, secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also influence reaction rates and provide insights into changes in hybridization or steric environment at the transition state. wikipedia.org The careful application of isotopic substitution in molecules like this compound can therefore be a subtle yet powerful tool for steering the course of a chemical reaction.

Computational and Theoretical Chemistry of Diphenyl D10 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of aromatic amines, including Diphenyl-D10-amine. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to study the geometry, energy, and electronic properties of diphenylamine (B1679370) and its radical species. researchgate.net These studies reveal that the stable structures of these systems are non-planar. researchgate.net For this compound, where all ten phenyl protons are replaced by deuterium (B1214612), DFT calculations are crucial for understanding how this isotopic substitution influences the molecule's electronic landscape.

The electronic structure is intimately linked to the molecule's conformation, which is characterized by the torsional angles of the two phenyl rings and the valence bond angle around the central nitrogen atom. aip.org Ab initio molecular orbital methods have been used to describe the electronic structures of four key diphenylamine derivatives, with calculations indicating that a 'skewed' conformation is the most energetically favorable. researchgate.net The reactivity of related diphenylamine radicals is highly sensitive to the torsion of the C-N bonds, a factor that can be quantified by examining the nitrogen spin density and the non-equivalence of the C-N bonds as determined by B3LYP treatments. researchgate.net

| Computational Parameter | Finding for Diphenylamine Systems | Significance for this compound |

| Most Stable Conformation | Skewed, non-planar geometry researchgate.net | The fundamental low-energy structure from which reactivity and electronic properties are derived. |

| Key Geometric Parameters | Phenyl ring torsional angles, C-N-C bond angle aip.org | These parameters define the extent of conjugation between the nitrogen lone pair and the phenyl π-systems, directly impacting electronic properties. |

| Reactivity Indicator | Nitrogen spin density and C-N bond non-equivalence in radical species researchgate.net | DFT can quantify how deuteration affects the spin distribution and bond strengths, thereby predicting changes in radical-mediated reaction kinetics. |

| Theoretical Method | B3LYP functional researchgate.net | A widely used and validated DFT functional for studying the electronic structure and reactivity of organic molecules. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding the nature of its intermolecular interactions. plos.org These simulations model the movement of atoms based on a force field, allowing for the study of large-amplitude motions, such as the torsional rotation of the phenyl rings and the inversion at the nitrogen atom. aip.orgaip.org

Conformational analysis of the parent diphenylamine molecule reveals several possible shapes, including 'skewed', 'planar', 'book', and 'morino' conformations. researchgate.net Ab initio calculations predict the skewed conformation to be the most stable. researchgate.net MD simulations can map the potential energy surface connecting these conformations, revealing the energy barriers between them and the preferred dynamic pathways. The substitution of hydrogen with heavier deuterium in this compound is expected to alter the dynamics of these motions, a phenomenon that MD simulations can quantify by showing a decrease in the frequency and amplitude of vibrations involving the deuterated positions.

Intermolecular interactions are critical in determining the bulk properties of a substance. cetri.ca MD simulations can model how this compound molecules interact with each other and with solvent molecules. The strength of intermolecular forces, which arise from attractions between opposite charges on molecules, is influenced by the molecule's electron cloud size and its ability to distort. cetri.ca While deuteration does not change the electron cloud, it can affect the vibrational modes that contribute to transient dipole moments, thus subtly influencing van der Waals forces and hydrogen/deuterium bonding interactions. For instance, the behavior of associated clusters of diphenylamine, a model for intermolecular interaction, is known to be affected by deuteration. researchgate.net

| Dynamic Property | Description | Relevance for this compound |

| Conformational Sampling | Exploring different spatial arrangements (conformers) of the molecule. researchgate.net | MD simulations identify the most probable conformations (e.g., skewed) and the pathways for interconversion, which are influenced by the mass of deuterium. |

| Large-Amplitude Motions | Phenyl ring torsion and nitrogen inversion. aip.orgaip.org | The frequencies of these motions are predicted to be lower in the D10 isotopologue due to the increased mass, affecting its dynamic properties. |

| Intermolecular Forces | van der Waals forces and deuterium bonding that govern molecule-molecule interactions. cetri.ca | MD simulations can quantify the strength of these interactions, which are fundamental to understanding solubility, aggregation, and crystal packing. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. plos.org | This parameter, calculated from MD trajectories, relates to solubility and how the molecule presents itself for intermolecular interactions. |

Prediction of Spectroscopic Signatures and Isotopic Effects

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can predict vibrational (infrared and Raman) and electronic spectra, with a particular focus on the effects induced by isotopic substitution. The analysis of these isotopic shifts provides a powerful method for assigning specific spectral features to particular molecular motions. aip.orgaip.org

Vibrationally resolved electronic spectra of diphenylamine and its deuterated isotopomers have been successfully analyzed with the support of ab initio calculations. aip.orgaip.org These studies show that isotopic substitution is key to assigning low-frequency Franck-Condon active modes to specific motions like the symmetric torsion of the phenyl rings and bending about the central nitrogen atom. aip.orgaip.org Upon electronic excitation, the molecule undergoes geometric changes, such as a decrease in the phenyl torsional angles and an increase in the C-N-C bond angle. aip.orgaip.org

The most dramatic isotopic effects are often seen in vibrational spectra. researchgate.net The substitution of all ten phenyl hydrogens with deuterium in this compound leads to significant shifts in the frequencies of C-D stretching and bending modes compared to the C-H modes of the parent compound. These shifts can be accurately predicted using DFT calculations. For example, in studies of hydrogen-bonded associates of diphenylamine, the infrared spectra show characteristic differences between N-H-N and N-D-N systems, illustrating a profound isotope effect. researchgate.netmdpi.com This is due to the anharmonicity of the potential energy surface for proton/deuteron motion. researchgate.net

| Spectroscopic Data | Experimental/Calculated Values (Diphenylamine) | Predicted Effect in this compound |

| Electronic Origin (S1 ← S0) | ~32,878 cm⁻¹ aip.org | A small shift is expected due to changes in zero-point vibrational energy upon deuteration. |

| Symmetric Phenyl Torsion (S1) | 56 cm⁻¹ aip.org | Frequency will be significantly lowered due to the increased mass of the phenyl rings. This mode is a key indicator of deuteration. |

| Symmetric N-bend (S1) | 160 cm⁻¹ aip.org | Frequency will be lowered. The extent of the shift helps to deconvolute this motion from the phenyl torsion. aip.org |

| C-H Stretching Modes (IR/Raman) | ~3000-3100 cm⁻¹ | These modes will be replaced by C-D stretching modes at significantly lower frequencies (~2200-2300 cm⁻¹). |

| Isotopic Ratio (νH/νD) | Varies depending on the vibrational mode and anharmonicity. researchgate.net | Computational prediction of this ratio is a key validation of the theoretical model and helps in understanding the nature of the vibration. |

Computational Modeling of Reaction Pathways and Transition States Involving Deuterated Species

Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of intermediates, and the characterization of transition states. mdpi.comacs.org For reactions involving this compound, these models are particularly insightful for understanding kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution.

A KIE arises because the heavier deuterium atom forms a stronger bond and has a lower zero-point energy than hydrogen. Consequently, more energy is required to break a C-D bond compared to a C-H bond, often leading to a slower reaction rate. Computational methods, such as DFT, can locate the transition state for a given reaction step and calculate its vibrational frequencies. mdpi.com By comparing the calculated activation energies for the deuterated and non-deuterated reactants, a theoretical KIE can be determined and compared with experimental values.

This approach has been applied to understand the biodegradation of diphenylamine, where significant carbon and nitrogen isotope fractionation was observed. nih.gov The measured isotope enrichment factors (ε) of -0.6‰ for carbon and -1.0‰ for nitrogen during dioxygenation suggest that the transition state of the reaction is sensitive to isotopic substitution at these positions. nih.gov Although this study did not involve D-substitution, the methodology is directly applicable. Computational modeling of the reaction pathway of this compound with an oxidant, for example, would involve mapping the energy profile for the rate-determining step. The calculations would reveal how the C-D bonds at the phenyl rings participate in the reaction coordinate at the transition state, thereby providing a molecular-level explanation for the observed reaction rates and isotope effects. uni-koeln.de Such models can distinguish between different proposed mechanisms, such as stepwise radical-mediated pathways or concerted cycloadditions, by comparing the calculated energy barriers. mdpi.com

Applications in Advanced Materials Science and Analytical Chemistry

Incorporation into Optoelectronic and Functional Materials

The family of arylamines, which includes diphenylamine (B1679370), is widely utilized in the development of optoelectronic materials due to their favorable electronic properties, such as ion transfer processes and redox capabilities. psu.edu Electron-rich arylamine compounds are common components in the hole transport layers of organic light-emitting diodes (OLEDs). psu.educlearsynthdeutero.com The deuterated version, Diphenyl-D10-amine, is synthesized for these applications to improve the final device's characteristics. psu.edu The incorporation of deuterated compounds like this compound serves as a fundamental strategy for creating more robust and long-lasting optoelectronic devices. researchgate.netclearsynthdeutero.com

The replacement of hydrogen with deuterium (B1214612), a process known as deuteration, significantly enhances the performance and stability of organic materials used in optoelectronics. researchgate.netscielo.org.mx The primary reason for this improvement is the kinetic isotope effect. The C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond. researchgate.netoup.com This increased bond strength makes the molecule more resistant to chemical and thermal degradation, thereby extending the operational lifetime of devices like OLEDs. researchgate.netclearsynthdeutero.com

In luminescent materials, deuteration can reduce non-radiative decay processes, leading to enhanced optical performance. rsc.org For instance, in OLEDs, deuterated organic compounds used as building blocks improve the efficiency of charge transport within the device layers. This leads to reduced energy consumption and a longer device lifespan. clearsynthdeutero.com Similarly, incorporating deuterium into the encapsulating materials of OLEDs improves their barrier properties against moisture and oxygen, further enhancing durability and reliability. clearsynthdeutero.com

Table 1: Impact of Deuteration on Material Properties

| Property | Effect of Deuteration (H → D) | Underlying Reason | Reference |

|---|---|---|---|

| Chemical Bond Strength | Increased (C-D > C-H) | Lower zero-point vibrational energy of the C-D bond. | researchgate.netoup.com |

| Device Lifetime (e.g., OLEDs) | Increased | Greater resistance to thermal and chemical degradation pathways. | researchgate.netclearsynthdeutero.com |

| Resistance to Oxidation | Increased | Higher activation energy required to break the C-D bond. | clearsynthdeutero.com |

| Vibrational Frequencies | Reduced | Greater mass of deuterium compared to hydrogen. | rsc.orgdtic.mil |

Deuteration is a fundamental tool in the study of polymeric systems using neutron scattering techniques. scielo.org.mxsci-hub.se Neutrons interact with atomic nuclei, and the scattering lengths of hydrogen (protium) and deuterium are significantly different. sci-hub.seornl.govresearchgate.net This difference creates a substantial contrast in scattering length densities between protiated (hydrogen-containing) and deuterated materials. scielo.org.mxsci-hub.se

Researchers exploit this contrast to answer complex questions about polymer structure and dynamics that are inaccessible with other methods. sci-hub.seornl.govresearchgate.net By selectively deuterating specific components of a polymer blend, a block copolymer, or a polymer in a solvent, scientists can highlight or effectively make invisible certain parts of the structure. annualreviews.org This "contrast matching" allows for the precise determination of properties such as the radius of gyration and the arrangement of complex polymer architectures. annualreviews.org The use of deuterated compounds like this compound in polymer studies enables unambiguous assignment of vibrational modes and detailed structural analysis. annualreviews.org

Utilization as Internal Standards and Tracers in Analytical Methods

This compound is frequently employed as an internal standard in quantitative analytical methods, especially those using mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.org An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.

Because this compound is chemically almost identical to its non-deuterated analog, it behaves similarly during sample extraction, cleanup, and chromatographic separation. scielo.org.mx However, its higher mass is easily distinguished by the mass spectrometer. rsc.org This allows it to be used to correct for the loss of analyte during sample preparation and to compensate for variations in signal intensity caused by matrix effects, which are common in complex samples. scielo.org.mx

Analyzing for organic pollutants in complex environmental matrices (like soil, water, and sediment) and biological matrices (like blood, urine, and tissue) presents significant analytical challenges. researchgate.netuniroma1.itmdpi.com These samples contain a multitude of interfering compounds that can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate results. scielo.org.mx

The development of robust analytical methods for these matrices is critical, and the use of isotopically labeled internal standards like this compound is a cornerstone of this process. rsc.orgunam.mx For example, in a method developed for the detection of organic gunshot residues from hand swabs, this compound (D10-DPA) was used as the internal standard for the organic analytes, including diphenylamine. rsc.org Its inclusion ensured the accurate quantification of trace amounts of these residues despite the complexity of the sample matrix. rsc.org Similarly, U.S. Environmental Protection Agency (EPA) methods for analyzing semivolatile organic compounds list deuterated analogs, such as d10-acenaphthene and d10-anthracene, as essential for isotope dilution techniques, which rely on the same principle. epa.gov

Table 2: Use of this compound as an Internal Standard

| Analytical Method | Matrix | Target Analyte | Purpose of Internal Standard | Reference |

|---|---|---|---|---|

| LC-MS/MS | Hand Swabs (Gunshot Residue) | Diphenylamine (DPA) and other organic residues | Quantification and correction for matrix effects. | rsc.org |

| GC-MS | Water, Soil, Sludge | Semivolatile Organic Compounds | Isotope dilution for accurate quantification. | epa.gov |

| GC-MS | Lettuce Tissue Extracts | Carbamazepine | Quantification (Carbamazepine-d10 used, similar application). | unl.edu |

Stable Isotope Probing (SIP) is a powerful technique used in environmental science to trace the metabolic pathways of specific compounds within microbial communities. The technique involves introducing a substrate labeled with a heavy stable isotope (like ¹³C or ²H) into an environmental sample and tracking the incorporation of the isotope into microbial biomass, DNA, RNA, or other cellular components.

Deuterated organic molecules can be utilized as tracers to study reaction mechanisms and elucidate biosynthetic pathways. researchgate.net In this context, this compound could be used in SIP studies to investigate the environmental fate and biodegradation of diphenylamine, a compound used in various industrial applications and found as an environmental contaminant. By tracking the d10 label, researchers could identify the microorganisms responsible for its degradation and understand the biochemical pathways involved.

Catalytic Applications and Ligand Design in Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in determining the reactivity and stability of metal complexes used in catalysis. The properties of a ligand, such as its electronic and steric profile, can be fine-tuned to optimize a catalyst for a specific chemical transformation. acs.org

Amines and phosphines are common ligand classes. Diphenylamine, with its central nitrogen atom and two bulky phenyl groups, possesses structural features relevant to ligand design. While direct catalytic applications of this compound itself are not widely reported, the diphenylamine framework is a component of more complex ligands. For instance, α-diimine ligands, which can be synthesized from aryl amines, are known to stabilize organometallic complexes and are used in catalysis. acs.org The electronic properties of the aryl substituents on the nitrogen atom influence the properties of the metal center. acs.org

Furthermore, ligands that possess two different donor sites can exhibit hemilability, a property that is advantageous in many catalytic cycles as it allows for the creation of a vacant coordination site at the metal center. rsc.org The N-H group in diphenylamine also offers a site for deprotonation to form an amido ligand, which can chelate to metal centers. The synthesis of d10 metal complexes, such as those of Copper(I), with various nitrogen- and phosphorus-containing ligands is an active area of research for applications in materials and catalysis. rsc.orgacs.org The steric bulk and electronic nature of the diphenyl groups in a diphenylamido ligand would be expected to influence the geometry and reactivity of such complexes.

Environmental Transformation Pathways and Advanced Environmental Analytical Chemistry

Investigation of Abiotic and Biotic Degradation Mechanisms of Deuterated Aromatic Amines in the Environment

Direct studies on the abiotic and biotic degradation of Diphenyl-D10-amine are not extensively documented in scientific literature. However, the degradation pathways of diphenylamine (B1679370) (DPA) have been investigated, offering insights into the potential mechanisms for its deuterated form. The primary difference in the degradation kinetics between DPA and this compound is expected to arise from the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond will have a higher activation energy and proceed at a slower rate. This effect would be most pronounced in the rate-determining step of a degradation pathway if it involves the breaking of a carbon-deuterium bond.

Abiotic Degradation:

Abiotic degradation of aromatic amines in the environment can occur through processes such as photolysis, hydrolysis, and oxidation. For diphenylamine, oxidation is a significant abiotic degradation pathway. Studies on the degradation of DPA by strong oxidizing agents like persulfate have shown the formation of various intermediates. While specific studies on this compound are lacking, it is plausible that it would undergo similar oxidative degradation, although potentially at a slower rate due to the KIE.

Biotic Degradation:

Microbial degradation is a key process for the removal of aromatic amines from the environment. Several bacterial strains have been identified that can degrade diphenylamine. For instance, Pseudomonas putida has been shown to utilize DPA as a carbon and nitrogen source, degrading it to aniline (B41778) and catechol. Under anoxic conditions, the reductive cleavage of the C-N bond to form aniline has been observed as a major transformation step.

Table 1: Postulated Degradation Mechanisms for this compound based on Diphenylamine Studies

| Degradation Type | Postulated Mechanism for this compound | Key Reactants/Conditions | Potential Impact of Deuteration (Kinetic Isotope Effect) |

| Abiotic | Oxidation of the aromatic rings | Persulfate, Hydroxyl radicals | Slower reaction rates if C-D bond cleavage is rate-determining. |

| Photolysis | UV radiation | May alter photoproduct distribution and quantum yield. | |

| Biotic | Aerobic biodegradation via dioxygenase enzymes | Oxygen, Microorganisms (e.g., Pseudomonas putida) | Slower enzymatic oxidation of the deuterated aromatic rings. |

| Anaerobic biodegradation | Anoxic conditions, Sulfate-reducing bacteria | Slower reductive cleavage of the C-N bond if adjacent C-D bonds influence the reaction center. |

Identification and Characterization of Environmental Transformation Products

The identification of environmental transformation products is crucial for a comprehensive understanding of a compound's environmental risk. For this compound, the transformation products are expected to be deuterated analogues of the known transformation products of diphenylamine.

Based on studies of DPA, the following deuterated transformation products could be anticipated from the degradation of this compound:

Aniline-d5 and Phenol-d5: Resulting from the cleavage of the C-N bond.

Catechol-d4: Formed from the subsequent hydroxylation of phenol-d5.

Deuterated N-Phenyl-p-benzoquinone imine: An early product of oxidation.

Deuterated hydroxylated and nitrated diphenylamines: Formed through various biotic and abiotic processes.

The exact identification and characterization of these products would require sophisticated analytical techniques capable of separating and identifying deuterated compounds from a complex environmental matrix.

Table 2: Potential Environmental Transformation Products of this compound

| Parent Compound | Transformation Process | Potential Transformation Product(s) | Analytical Challenge |

| This compound | Biotic (aerobic) | Deuterated Aniline, Deuterated Catechol | Distinguishing from non-deuterated analogues and other matrix components. |

| This compound | Biotic (anoxic) | Deuterated Aniline | Quantifying low concentrations in complex matrices. |

| This compound | Abiotic (oxidation) | Deuterated N-Phenyl-p-benzoquinone imine, Deuterated hydroxylated derivatives | Identifying unknown deuterated oxidation products. |

| This compound | Abiotic (photolysis) | Various deuterated photoproducts | Elucidating the structures of novel photoproducts. |

Development of Advanced Analytical Methodologies for Environmental Monitoring of Deuterated Compounds

The use of this compound as an internal standard necessitates the development of analytical methods that can distinguish it from its non-deuterated analogue and accurately quantify both. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For this compound, a specific mass-to-charge ratio (m/z) corresponding to the deuterated molecule and its fragments can be monitored. The use of deuterated internal standards like this compound helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate quantification of the target analyte (diphenylamine). acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC. In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. This technique is particularly useful for analyzing complex environmental samples where matrix interference can be a significant issue.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements. This capability is invaluable for the identification of unknown transformation products of this compound. By comparing the exact mass of a potential metabolite with a theoretical mass, its elemental composition can be determined, which is a critical step in structure elucidation.

Challenges in Analytical Methodology:

A key consideration when using deuterated internal standards is their stability. It is important to ensure that the deuterium (B1214612) labels are not lost or exchanged during sample preparation and analysis. acanthusresearch.com For this compound, the deuterium atoms are on the aromatic rings and are generally stable under typical analytical conditions. However, the potential for back-exchange under certain environmental or analytical conditions should be considered.

Table 3: Advanced Analytical Methodologies for this compound

| Analytical Technique | Principle | Application for this compound | Advantages |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Quantification as an internal standard; detection of volatile transformation products. | High chromatographic resolution; established technique. |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High-sensitivity quantification in complex matrices; analysis of non-volatile transformation products. | High selectivity and sensitivity; reduced sample cleanup requirements. |

| HRMS | High-accuracy mass measurement. | Identification of unknown deuterated transformation products; confirmation of elemental composition. | Unambiguous identification of novel compounds. |

Future Research Directions and Emerging Paradigms for Deuterated Aromatic Amines

Development of Novel, Sustainable Deuteration Strategies

The increasing demand for deuterated compounds, particularly in pharmaceuticals and materials science, necessitates the development of efficient, selective, and environmentally benign deuteration methods. nih.gov Historically, the synthesis of deuterated aromatic amines often involved harsh reaction conditions, expensive reagents, and multi-step procedures with low atom economy. The future of deuteration lies in greener, more sustainable strategies that offer high deuterium (B1214612) incorporation with minimal environmental impact.

A significant paradigm shift is the move towards direct hydrogen-deuterium (H/D) exchange on the aromatic ring using cost-effective and abundant deuterium sources like heavy water (D₂O). uni-rostock.deresearchgate.net Researchers are exploring various catalytic systems to facilitate this exchange under milder conditions. For instance, methods using deuterated trifluoroacetic acid (CF₃COOD) have shown success in achieving rapid and efficient H/D exchange for a range of aromatic amines and amides without the need for metal catalysts. nih.gov

Recent advancements also include metal-free, acid-catalyzed deuteration using reagents like deuterated trifluoromethanesulfonic acid, which allows for high degrees of aromatic deuteration at room temperature. nih.gov Furthermore, the development of heterogeneous catalysts, such as palladium on carbon (Pd/C) combined with aluminum and D₂O, presents an environmentally friendly alternative for selective H/D exchange. researchgate.net These methods are not only more sustainable but also offer greater functional group tolerance, a critical aspect for the late-stage deuteration of complex molecules. nih.gov The "borrowing hydrogen" methodology, which involves the temporary removal and subsequent replacement of hydrogen, is another promising green approach for synthesizing amines from renewable resources like lignin derivatives.

The table below summarizes some emerging sustainable deuteration strategies applicable to aromatic amines.

| Deuteration Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Direct H/D Exchange | CF₃COOD | CF₃COOD | Metal-free, rapid, efficient for various aromatic amines. nih.gov |

| Acid-Catalyzed H/D Exchange | Deuterated Trifluoromethanesulfonic Acid (TfOD) | TfOD | Mild conditions (room temperature), high deuterium incorporation, simple product isolation. nih.gov |

| Heterogeneous Catalysis | Pd/C-Al | D₂O | Environmentally benign, uses abundant deuterium source, high selectivity. researchgate.net |

| Metal-Free Divergent Synthesis | Triflic acid and Triethylsilane (deuterated or not) | Deuterated Triethylsilane | Versatile, user-friendly, high deuterium incorporation for α and/or β positions. nih.gov |

| Electrochemical Methods | - | - | Avoids metal catalysts and chemical oxidants, high potential for green synthesis. rsc.org |

Future work in this area will likely focus on expanding the substrate scope of these sustainable methods, improving selectivity, and scaling up these processes for industrial applications. The ultimate goal is to create a toolkit of deuteration reactions that are not only efficient and precise but also align with the principles of green chemistry. rsc.org

Exploration of New Frontier Applications in Chemical Biology and Advanced Materials

The unique properties imparted by deuteration are opening up new avenues in both chemical biology and the development of advanced materials. The kinetic isotope effect is the key enabler for these applications, offering enhanced stability and performance. wikipedia.org

In Chemical Biology: Deuterated aromatic amines and other labeled compounds serve as powerful tools for elucidating biological mechanisms and improving the properties of bioactive molecules. nih.gov The enhanced metabolic stability of deuterated drugs is a significant area of research. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of enzymatic degradation (often mediated by cytochrome P450 enzymes) can be slowed, potentially leading to improved pharmacokinetic profiles, longer drug efficacy, and reduced formation of toxic metabolites. nih.gov This strategy has led to the development and regulatory approval of deuterated pharmaceuticals. researchgate.net

Furthermore, deuterated molecules are invaluable as probes in mechanistic studies. For example, selectively deuterated aromatic amino acids can be incorporated into proteins, simplifying complex NMR spectra and enabling the study of protein folding intermediates that are otherwise difficult to detect. nih.gov Deuterated fluorescent dyes, such as rhodamines, have also shown improved photophysical properties like brightness and reduced chemical bleaching, making them superior labels for sensitive fluorescence microscopy applications. rsc.org

In Advanced Materials: The field of organic electronics, particularly organic light-emitting diodes (OLEDs), has significantly benefited from the use of deuterated materials. rsc.org Aromatic amines are common components of the materials used in OLEDs. Deuteration of these materials can substantially enhance the stability and efficiency of the devices. uni-rostock.deacs.org The stronger C-D bonds are more resistant to degradation caused by the high-energy processes that occur during device operation. This leads to a longer operational lifetime for the OLEDs. researchgate.net

Studies have shown that replacing hydrogen with deuterium in the light-emitting materials can lead to a significant increase in external quantum efficiency and better high-voltage stability. acs.orgresearchgate.net The effect is often progressive, with a greater degree of deuteration leading to a more substantial improvement in device lifetime. researchgate.net This "heavy hydrogen" strategy is now being explored for various types of OLEDs, including those based on thermally activated delayed fluorescence (TADF).

The table below highlights the impact of deuteration on the performance of selected organic light-emitting materials.

| Material | Effect of Deuteration | Performance Improvement |

| Aluminum 8-hydroxyquinoline (Alq₃) | Increased external quantum efficiency and lower deterioration rate. | ~280% increase in external quantum efficiency at 500 mA/cm². acs.orgresearchgate.net |

| Bis(2-methyl-8-quinolinolato)(2,6-dimethylphenolato)aluminum(III) (Q₂AlOAr) | Increased external quantum efficiency and lower turn-on voltage. | ~270% increase at 150 mA/cm². acs.org |

| Anthracene-based host materials | Progressive increase in device lifetime (T90). | Up to an eight-fold increase in T90 demonstrated. researchgate.net |

| Iridium(III) bis(2-phenylpyridinato)acetylacetonate (Ir(mppy)₃) | Prolonged lifetime of the OLED device. | 5.9 times extension in lifetime compared to the non-deuterated version. researchgate.net |

Future research will continue to explore the full potential of deuteration in designing more robust and efficient organic electronic devices and sophisticated probes for unraveling complex biological processes. rsc.org

Integration of Advanced Experimental and Computational Approaches for Comprehensive Understanding

A deep understanding of how deuteration influences molecular properties and reactivity is crucial for rationally designing new deuterated compounds. The synergy between advanced experimental techniques and computational modeling provides a powerful platform for achieving this comprehensive understanding.

Experimental Techniques: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for characterizing deuterated compounds. nih.gov NMR is used to confirm the position and extent of deuterium incorporation. For instance, the ¹H NMR spectrum of Diphenyl-D10-amine would show a significant reduction or complete absence of signals corresponding to the aromatic protons compared to its non-deuterated counterpart, Diphenylamine (B1679370). chemicalbook.com Deuterium NMR (²H NMR) can also be employed for direct detection of the deuterium nuclei. Mass spectrometry provides precise information on the molecular weight, confirming the number of deuterium atoms incorporated.

These techniques are also vital for studying the kinetic isotope effect. By comparing the reaction rates of protonated and deuterated substrates, researchers can gain insights into reaction mechanisms. rsc.orgnih.gov For example, observing a significant KIE provides strong evidence that C-H bond cleavage is involved in the rate-determining step of a reaction. wikipedia.org

Computational Approaches: In parallel, computational chemistry offers powerful predictive capabilities. Quantum mechanical calculations can be used to model the vibrational frequencies of C-H and C-D bonds, providing a theoretical basis for the kinetic isotope effect. These models can predict the magnitude of the KIE for different reaction pathways, helping to elucidate complex reaction mechanisms.

Furthermore, computational methods are being developed to predict the properties of aromatic amines and the impact of deuteration. For example, the 3D-SDAR (three-dimensional spectral data-activity relationship) approach uses simulated ¹³C and ¹⁵N NMR chemical shifts to model the mutagenicity of aromatic amines. nih.gov Such models can identify molecular features that contribute positively or negatively to mutagenicity, guiding the design of safer chemicals. These computational predictions can then be validated through targeted experiments. nih.gov

The integration of these approaches allows for a powerful cycle of prediction and validation. Computational models can screen potential deuteration strategies or predict the impact of deuteration on a molecule's properties, while experimental techniques provide the crucial data to refine and validate these models. This integrated paradigm is essential for accelerating the discovery and development of novel deuterated aromatic amines with tailored properties for specific applications.

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium incorporation by absence of proton signals in aromatic regions. ¹³C NMR verifies structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks at m/z 179.3 (C₁₂HD₁₀N), ensuring isotopic enrichment .

- Liquid Chromatography (LC) : Validates purity and quantifies non-deuterated impurities .

Basic: How can researchers verify isotopic purity and deuterium distribution in this compound?

Answer:

Isotopic purity is critical for reproducibility in tracer studies. Methodological approaches include:

- Mass Spectrometry : Isotopic enrichment is quantified via isotopic abundance ratios (e.g., D/H) using HRMS or isotope ratio mass spectrometry (IRMS) .

- LC-MS/MS : Couples separation with isotopic pattern analysis to detect residual non-deuterated diphenylamine (<2%) .

- Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies C-D stretching vibrations (~2200 cm⁻¹) absent in non-deuterated analogs .

Advanced: What experimental design considerations are critical when using this compound as an internal standard in analytical chemistry?

Answer:

- Matrix Compatibility : Validate compatibility with the sample matrix (e.g., biological fluids, environmental samples) to avoid ion suppression/enhancement in LC-MS .

- Deuterium Isotope Effects : Account for slight retention time shifts in chromatography due to C-D bonds’ lower polarizability compared to C-H .

- Calibration Curves : Use deuterated and non-deuterated standards in parallel to correct for isotopic interference .

Advanced: How do deuterium kinetic isotope effects (KIEs) influence reaction pathways in studies involving this compound?

Answer:

Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:

- Degradation Studies : In oxidative environments, this compound exhibits slower degradation rates (KIE ~2–3) compared to non-deuterated analogs, affecting half-life calculations .

- Mechanistic Probes : Use KIEs to identify rate-determining steps (e.g., hydrogen abstraction vs. electron transfer) in photochemical or catalytic reactions .

Basic: What are the stability and storage guidelines for this compound in laboratory settings?

Answer:

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic absorption .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize oxidation. Avoid prolonged exposure to air or moisture .

- Stability Monitoring : Regular LC-MS checks (every 6 months) to detect decomposition products (e.g., nitroso derivatives) .

Advanced: How can this compound be applied in metabolic tracing and pharmacokinetic studies?

Answer:

- Isotope Tracing : Use as a stable isotope-labeled tracer in mass spectrometry to track metabolic pathways (e.g., amine oxidation in hepatic microsomes) .

- Pharmacokinetics : Co-administer deuterated and non-deuterated forms to distinguish endogenous vs. exogenous metabolites in bioavailability studies .

Advanced: How should researchers address contradictory data arising from deuterium substitution in comparative studies?

Answer:

- Control Experiments : Include both deuterated and non-deuterated analogs in parallel assays to isolate isotope-specific effects .

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to differentiate experimental noise from true isotopic effects .

- Cross-Validation : Replicate results using alternative techniques (e.g., Raman spectroscopy for structural confirmation) .

Advanced: What strategies optimize synthetic yields of this compound for high-throughput applications?

Answer:

- Catalytic Optimization : Use Pd/C or Raney nickel in deuterated solvents to enhance H-D exchange efficiency (>95%) .

- Flow Chemistry : Continuous deuteration reactors improve reaction control and scalability .

- In-line Analytics : Real-time FTIR or MS monitoring to terminate reactions at peak isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.